molecular formula C25H30O2 B030850 3-O-Benzyl Estradiol CAS No. 14982-15-1

3-O-Benzyl Estradiol

Cat. No.: B030850
CAS No.: 14982-15-1
M. Wt: 362.5 g/mol
InChI Key: KTONJCQNAMVMHS-VAFBSOEGSA-N
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Description

3-O-Benzyl Estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone This compound is characterized by the substitution of a benzyl group at the third position of the estradiol molecule

Mechanism of Action

Target of Action

3-O-Benzyl Estradiol is a derivative of Estradiol, a naturally occurring hormone that circulates endogenously in females . The primary targets of Estradiol are the Estrogen Receptors (ER), including ERα and ERβ subtypes, which are located in various tissues including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Mode of Action

Estradiol enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor . Once the estrogen receptor has bound to its ligand, it can enter the nucleus of the target cell, regulating gene transcription and formation of messenger RNA . This mRNA makes contact with ribosomes producing specific proteins that express the effect of estradiol upon the target cell .

Biochemical Pathways

Estradiol affects several biochemical pathways. The activation of WNT2/β-catenin pathway and the upregulation of Frizzled 3 (FZD3) are strongly correlated to the deficiency of estrogen . FSH activates the FSHR, a G protein-coupled receptor (GPCR), and Gαs protein, a transducer in FSH signaling, thus leading to the activation of AC and the cAMP/PKA pathway, and finally inducing the expression of aromatase .

Pharmacokinetics

Estradiol is commonly produced with an ester side-chain as endogenous estradiol has very low oral bioavailability on its own . When used for oral or IM administration, estradiol is commonly synthesized as a pro-drug ester . In one pharmacokinetic study, the clearance of orally administered micronized estradiol in postmenopausal women was 29.9±15.5 mL/min/kg .

Result of Action

The molecular and cellular effects of Estradiol’s action are vast and varied. It is used to treat vasomotor symptoms of vulvar and vaginal atrophy in menopause, hypoestrogenism, prevention of postmenopausal osteoporosis, treatment of breast cancer, and advanced androgen-dependent carcinoma of the prostate .

Action Environment

Endocrine-disrupting compounds like bisphenol A, nonylphenol, 4-tert-octylphenol, and estrogen hormones like estradiol, 17α-ethinylestradiol, 17β-estradiol and azole fungicides are found to be abundant in ground and surface water . Environmental factors can influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

3-O-Benzyl Estradiol interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have antiproliferative properties against human gynecological cancer cell lines . This suggests that this compound may interact with enzymes and proteins involved in cell proliferation and growth.

Cellular Effects

This compound has been shown to influence cell function, particularly in cancer cells. It has been found to inhibit the migration and invasive ability of breast cancer cells . This suggests that this compound may impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to substantially increase the rate of tubulin polymerization in vitro , indicating that it may bind to tubulin and affect its polymerization process.

Metabolic Pathways

This compound is likely involved in metabolic pathways similar to those of estradiol, given its structural similarity. Estradiol is metabolized via various pathways, including hydroxylation and conjugation

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely similar to those of estradiol, given its structural similarity. Estradiol is commonly synthesized as a pro-drug ester for oral or IM administration due to its low oral bioavailability

Subcellular Localization

It is known that estradiol receptors, with which this compound may interact, are typically found in the nucleus of cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzyl Estradiol typically involves the benzylation of estradiol. One common method includes dissolving 17-alpha-estradiol in dry acetone, followed by the addition of potassium carbonate and benzyl bromide. The reaction mixture is stirred at reflux temperature for about two hours, resulting in the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale benzylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-O-Benzyl Estradiol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can modify the benzyl group or other functional groups on the molecule.

    Substitution: The benzyl group can be substituted with other functional groups to create analogs with potentially different properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various reagents, including halogenating agents and nucleophiles, can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

3-O-Benzyl Estradiol has several scientific research applications:

Comparison with Similar Compounds

    Estradiol: The parent compound, naturally occurring estrogen.

    Estrone: Another naturally occurring estrogen with a similar structure.

    Estriol: A weaker estrogen compared to estradiol and estrone.

    16-Azidomethyl Substituted 3-O-Benzyl Estradiol: A derivative with potential antiproliferative properties.

Uniqueness: this compound is unique due to the presence of the benzyl group at the third position, which can influence its binding affinity to estrogen receptors and its overall biological activity. This substitution may enhance its stability and modify its pharmacokinetic properties compared to other estrogens.

Properties

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O2/c1-25-14-13-21-20-10-8-19(27-16-17-5-3-2-4-6-17)15-18(20)7-9-22(21)23(25)11-12-24(25)26/h2-6,8,10,15,21-24,26H,7,9,11-14,16H2,1H3/t21-,22-,23+,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTONJCQNAMVMHS-VAFBSOEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461450
Record name 3-O-Benzyl Estradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14982-15-1
Record name 3-O-Benzyl Estradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do the 16-azidomethyl substituted 3-O-benzyl estrone analogs interact with cells to exert their antiproliferative effects?

A: The research primarily focuses on two estrone analogs, 16AABE and 16BABE. These analogs demonstrate substantial estrogenic activity, as evidenced by a luciferase reporter gene assay []. This suggests they likely interact with estrogen receptors within the cells. While the exact mechanisms of action are not fully elucidated in this study, the observed increase in hypodiploid breast cancer cell populations and cell cycle disturbance caused by 16AABE [] suggest these analogs may induce apoptosis and disrupt cell cycle progression, ultimately leading to the inhibition of cancer cell proliferation. Further research is needed to confirm these mechanisms and explore additional pathways involved.

Q2: What is the impact of the 16-azidomethyl substitution on the activity of these 3-O-benzyl estrone analogs?

A: The study highlights that the 16-azidomethyl substituted estrone analogs, 16AABE and 16BABE, exhibit remarkable antiproliferative activities against human gynecological cancer cell lines []. This suggests that the 16-azidomethyl group plays a crucial role in enhancing the anti-cancer properties of these compounds. Direct comparison with non-substituted 3-O-benzyl estradiol analogs was not performed in this study. Therefore, further research is needed to fully understand the structure-activity relationship and the specific contribution of the 16-azidomethyl substitution to the observed effects.

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